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Compound of Interest

Compound Name: Clozapine N-oxide dihydrochloride

Cat. No.: B2363190 Get Quote

Welcome to the technical support center for Clozapine N-oxide (CNO) dihydrochloride. This

resource provides researchers, scientists, and drug development professionals with essential

information, troubleshooting guides, and frequently asked questions regarding the off-target

effects of CNO in chemogenetic (DREADD) experiments.

Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) and why was it
chosen for DREADD technology?
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] It was

initially selected as the primary actuator for Designer Receptors Exclusively Activated by

Designer Drugs (DREADD) systems because it was believed to be pharmacologically inert,

meaning it would have no biological activity in the absence of the engineered DREADD

receptor.[1][2] This presumed inertness was critical for ensuring that any observed

experimental effects could be attributed solely to the activation of the DREADD receptor.

Q2: Is CNO truly pharmacologically inert?
No, accumulating evidence demonstrates that CNO is not pharmacologically inert.[3][4] Its

effects can arise from two primary sources:

In vivo back-conversion: CNO can be reverse-metabolized back into its parent compound,

clozapine (CLZ).[2][3][5] Clozapine is a potent, psychoactive drug that interacts with a wide
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range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and

histamine receptors.[6]

Direct CNO effects: Some studies suggest that CNO itself, particularly at higher doses, may

have direct biological effects independent of its conversion to clozapine.[6][7][8]

These factors can lead to off-target effects that may confound the interpretation of DREADD-

based experiments.[9]

Q3: What is the evidence for CNO's back-conversion to
clozapine?
Numerous pharmacokinetic studies in mice, rats, and nonhuman primates have confirmed that

systemically administered CNO is converted to clozapine and its other active metabolite, N-

desmethylclozapine (N-Des).[2][4][10][11] Following CNO injection, biologically relevant levels

of clozapine have been detected in both plasma and cerebrospinal fluid (CSF).[2][10] Some

findings suggest that clozapine readily crosses the blood-brain barrier and is the primary agent

responsible for activating DREADD receptors in the brain, as well as producing off-target

effects.[5][12]

Q4: What are the known off-target behavioral and
physiological effects of CNO?
In animals that do not express DREADD receptors, CNO administration has been shown to

produce a range of dose-dependent behavioral and physiological effects. These are largely

attributed to the actions of its metabolite, clozapine. Key observed effects are summarized in

the table below.

Table 1: Summary of Observed Off-Target Effects of CNO in DREADD-free Animals
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Effect
Observed

Species CNO Dose
Potential
Mechanism

Citation

Attenuation of
d-
amphetamine-
induced
hyperlocomoti
on

Rat 5 mg/kg

Clozapine's
known
antipsychotic-
like effects,
potentially via
dopamine
receptor
antagonism.

[2]

Reduction in

acoustic startle

reflex

Rat 1 mg/kg

Anxiolytic or

sedative effects

of clozapine.

[2]

Attenuation of d-

amphetamine-

induced

dopamine

increase

Rat 5 mg/kg

Clozapine's

modulation of

dopamine

systems.

[2]

Modulation of

itch/pain

perception

Rat 2 and 4 mg/kg

Interaction with

somatosensory

pathways.

[7]

Increased

anxiety-like

behavior

Rat 2 and 4 mg/kg

Modulation of

glutamatergic

signaling in

limbic regions.

[7]

Deficit in

hypercapnic

chemosensory

reflex

Mouse 10 mg/kg

Effects on

respiratory

control circuits,

unmasked by

habituation.

[6]

| Altered sleep-wake patterns | Mouse | Medium to high doses | Off-target binding of CNO or

clozapine to endogenous receptors modulating sleep. |[8] |
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Q5: How can I minimize and control for CNO's off-target
effects?
Proper experimental design is crucial to differentiate DREADD-specific effects from CNO's off-

target actions. The consensus in the field is that rigorous controls are mandatory.[1][13]

Use the lowest effective dose: Titrate CNO to find the minimum dose required to elicit a

DREADD-mediated effect, as lower doses (≤3 mg/kg) are reported to result in subthreshold

clozapine concentrations less likely to engage endogenous receptors.[14][15]

Include the essential control group: The most critical control is a cohort of animals that do not

express the DREADD receptor (e.g., injected with a control virus expressing only a reporter

like mCherry) but receive the same CNO dose as the experimental DREADD-expressing

group.[1][2][16]

Perform pharmacokinetic analysis: If resources permit, measure plasma/brain concentrations

of CNO and clozapine to understand the exposure levels in your specific experimental

model.[17]

Consider alternative actuators: Newer DREADD agonists like Compound 21 (C21) or

deschloroclozapine (DCZ) have been developed to have improved specificity and avoid the

issue of back-conversion to clozapine.[12][18][19]

Troubleshooting Guide
Problem: I observe a behavioral or physiological effect
in my control animals (non-DREADD expressing) after
CNO administration.

Likely Cause: This strongly suggests an off-target effect of CNO, likely mediated by its

conversion to clozapine. The observed effect is not due to DREADD activation.

Solution Steps:

Acknowledge the Off-Target Effect: Your primary conclusion must account for this. The

effect cannot be solely attributed to the manipulation of your target cell population.
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Lower the CNO Dose: Perform a dose-response curve in both DREADD-expressing and

control animals. The goal is to find a dose that activates DREADDs without producing the

effect in control animals.

Switch to an Alternative Agonist: If lowering the dose is not feasible, consider using an

alternative DREADD agonist such as Compound 21, which is not reported to have active

metabolites.[19]

Diagram your Workflow: Use a logical workflow to diagnose the issue.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.biorxiv.org/content/10.1101/2020.05.17.100909v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2363190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unexpected effect observed
in control (DREADD-free) animals

Conclusion: Effect is
OFF-TARGET

Step 1: Lower CNO Dose
(Perform Dose-Response)

Step 2: Re-evaluate Effect
in Controls

Effect Eliminated in Controls?

Step 3: Switch to Alternative
Agonist (e.g., C21)

Proceed with new
validated dose

 Yes 

Effect Persists

 No 

Click to download full resolution via product page

Caption: Troubleshooting workflow for CNO off-target effects.
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Problem: My results are highly variable between
subjects, even at the same CNO dose.

Likely Cause: There can be significant between-subject variability in the pharmacokinetics of

CNO, including its rate of conversion to clozapine.[17]

Solution Steps:

Increase Sample Size: A larger number of animals may be required to achieve statistical

power.

Verify Administration Technique: Ensure consistent CNO administration (e.g.,

intraperitoneal injection volume and location).

Consider Animal-Specific Factors: Age, sex, and strain can influence drug metabolism.

Ensure these are consistent across your experimental groups.

Measure Metabolite Levels: If variability is a persistent and critical issue, conducting

pharmacokinetic studies on a subset of your animals is recommended to determine if

CNO/clozapine levels correlate with the observed behavioral variance.[17]

Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies in various species,

highlighting the conversion of CNO to clozapine.

Table 2: Pharmacokinetic Data on CNO and its Conversion to Clozapine
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Species
CNO
Dose &
Route

Time
Post-
Admin

Analyte
Plasma
Conc.

CSF
Conc.

Brain
Tissue
Conc.

Citation

Mouse
3.5
mg/kg,
i.p.

15 min CNO ~400 nM 11.2 nM
~1500
nM

[20]

Mouse

3.5

mg/kg,

i.p.

15 min
Clozapin

e
~40 nM < LOD ~150 nM [20]

Rat

10

mg/kg,

i.p.

30 min CNO
~2800

ng/mL
- - [5]

Rat

10

mg/kg,

i.p.

30 min
Clozapin

e

~17

ng/mL
- - [5]

Rhesus

Macaque

10

mg/kg,

s.c.

45 min

(Tmax)
CNO

2528

ng/mL (7

µM)

- - [11]

Rhesus

Macaque

10

mg/kg,

s.c.

45 min

(Tmax)

Clozapin

e
Detected Detected - [10][11]

LOD: Limit of Detection. Concentrations are approximate and vary between studies.

Key Experimental Protocols & Pathways
Protocol: Designing a Rigorously Controlled DREADD
Experiment
This protocol outlines the necessary groups to distinguish DREADD-mediated effects from

CNO off-target effects.

Virus Preparation:
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Experimental Virus: AAV encoding the DREADD receptor (e.g., hM4Di) and a fluorescent

reporter (e.g., mCherry).

Control Virus: AAV encoding only the fluorescent reporter (e.g., mCherry) with no

DREADD receptor.

Animal Groups: Prepare four essential groups.

Group 1 (Experimental): DREADD-expressing animals + CNO.

Group 2 (DREADD Control): DREADD-expressing animals + Vehicle (e.g., saline, DMSO).

Group 3 (CNO Off-Target Control): Control virus animals + CNO.

Group 4 (Baseline Control): Control virus animals + Vehicle.

Drug Administration:

Prepare CNO dihydrochloride in sterile 0.9% saline. A fresh solution should be made for

each experiment.[14]

Administer the chosen dose of CNO or vehicle via the intended route (e.g., intraperitoneal

injection). Ensure the time between injection and behavioral testing is consistent for all

animals.[14]

Data Analysis and Interpretation:

Compare Group 1 vs. Group 2: This comparison reveals the effect of CNO in DREADD-

expressing animals.

Examine Group 3: Any effect observed in this group is an off-target effect of CNO.

True DREADD Effect: A true DREADD-mediated effect is only confirmed if there is a

significant difference between Group 1 and Group 3. The effect seen in Group 1 must not

be present in Group 3.
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Logical Pathways of CNO Action In Vivo
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Caption: Intended vs. off-target pathways of CNO action.
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Caption: Simplified off-target signaling via a Gi-coupled receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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